2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol
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Overview
Description
2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol is a chemical compound with the molecular formula C13H11FN2O3 and a molecular weight of 262.24 g/mol . This compound is characterized by the presence of a fluoro group, a nitro group, and a methoxy group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-fluoro-3-nitroaniline.
Coupling Reaction: The final step involves a coupling reaction where 4-fluoro-N-methyl-3-nitroaniline is reacted with 6-methoxyphenol under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boron reagents, palladium catalysts, and suitable bases.
Major Products Formed
Reduction: 2-[(4-Amino-3-nitroanilino)methyl]-6-methoxybenzenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Complex organic molecules with extended carbon chains.
Scientific Research Applications
2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol involves its interaction with specific molecular targets and pathways. The compound’s fluoro and nitro groups play a crucial role in its reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol: Similar structure with a bromo group instead of a methoxy group.
2-[(4-Fluoro-3-nitroanilino)methyl]benzenol: Lacks the methoxy group, making it less reactive in certain reactions.
Uniqueness
2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol is unique due to the presence of both a methoxy group and a fluoro group, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Biological Activity
2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol, a compound with potential pharmaceutical applications, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antiproliferative, and other relevant activities.
- Molecular Formula : C14H12F N2O4
- Molecular Weight : 298.25 g/mol
- CAS Number : 306730-34-7
Antimicrobial Activity
Recent studies have indicated that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Enterococcus faecalis
The minimum inhibitory concentration (MIC) values for these strains suggest that the compound can effectively inhibit bacterial growth. For instance, it demonstrated an MIC of 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis, indicating potent antibacterial activity .
Antiproliferative Effects
In vitro studies have shown that this compound possesses antiproliferative effects on cancer cell lines such as:
- HeLa (cervical cancer)
- A549 (lung cancer)
The IC50 values for these cell lines were recorded at approximately 226 µg/mL for HeLa and 242.52 µg/mL for A549 cells, suggesting that the compound can inhibit cancer cell proliferation effectively .
The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. Computational studies have suggested that it may bind to proteins involved in bacterial resistance mechanisms and tumor proliferation pathways. In silico analyses have indicated strong interactions with regulatory proteins such as AgrA in Staphylococcus aureus, which plays a crucial role in virulence and antibiotic resistance .
Study 1: Antimicrobial Efficacy
A study conducted on the methanolic extracts of various plant species found that compounds similar to this compound exhibited significant antibacterial activity. The research highlighted the importance of such compounds in developing new antibiotics against resistant strains .
Study 2: Antiproliferative Activity
Research focusing on the antiproliferative effects of synthetic derivatives revealed that modifications in the chemical structure could enhance the efficacy of compounds like this compound against cancer cell lines. The findings suggest that further structural optimization could lead to more potent anticancer agents .
Summary Table of Biological Activities
Activity Type | Target Organisms/Cells | MIC/IC50 Values |
---|---|---|
Antimicrobial | E. coli | 62.5 µg/mL |
S. aureus | Not specified | |
E. faecalis | 78.12 µg/mL | |
Antiproliferative | HeLa | 226 µg/mL |
A549 | 242.52 µg/mL |
Properties
IUPAC Name |
2-[(4-fluoro-3-nitroanilino)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-21-13-4-2-3-9(14(13)18)8-16-10-5-6-11(15)12(7-10)17(19)20/h2-7,16,18H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPKQJAKEQZFLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.